molecular formula C7H7N5O2 B596828 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211486-58-6

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B596828
CAS RN: 1211486-58-6
M. Wt: 193.166
InChI Key: VQVVMPKPOVCDJL-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

Two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, include a molecular weight of 150.1380 and a formula of C6H6N4O .

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . This process involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Antiviral Research

The compound has shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This makes it a potential candidate for antiviral research, particularly in the development of treatments for influenza.

Antibacterial and Antifungal Applications

The [1,2,4]triazolo[1,5-a]pyrimidines, which include the compound , are known to have significant antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial agents.

Antiparasitic Research

The compound’s scaffold is also present in structures known for their antiparasitic properties . This suggests potential applications in the development of treatments for parasitic infections.

Anticancer Research

The compound is part of a class of substances that have received attention in medicinal chemistry due to their remarkable biological activities in a variety of domains, including anticancer . This suggests potential applications in cancer research and treatment development.

Cardiovascular Research

The compound’s scaffold is present in structures known for their cardiovascular vasodilator properties . This suggests potential applications in the development of treatments for cardiovascular conditions.

Anti-Inflammatory and Analgesic Research

The compound is part of a class of substances that have shown anti-inflammatory and analgesic properties . This suggests potential applications in the development of treatments for inflammatory conditions and pain management.

Synthesis of Coordination Compounds

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have been extensively described in biological systems , suggesting potential applications in bioinorganic chemistry and medicinal chemistry.

Mechanism of Action

The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The continued development and application of 1,2,4-triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry highlight the significance of this nucleus .

properties

IUPAC Name

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVMPKPOVCDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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